molecular formula C6H3F3N2OS B3221252 6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde CAS No. 1206524-15-3

6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde

Cat. No.: B3221252
CAS No.: 1206524-15-3
M. Wt: 208.16 g/mol
InChI Key: WEJHCXVCMIIAAM-UHFFFAOYSA-N
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Description

6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde is a pyrazine derivative featuring a trifluoromethylsulfanyl (SCF₃) group at position 6 and a carbaldehyde (CHO) group at position 2. Its molecular formula is C₆H₃F₃N₂OS, with a molecular weight of 208.16 g/mol (calculated). The SCF₃ group enhances lipophilicity and electron-withdrawing effects, while the aldehyde serves as a reactive handle for further derivatization. This compound is structurally tailored for applications in medicinal chemistry and agrochemical synthesis, where such substituents influence bioavailability and reactivity .

Properties

IUPAC Name

6-(trifluoromethylsulfanyl)pyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2OS/c7-6(8,9)13-5-2-10-1-4(3-12)11-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJHCXVCMIIAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)SC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230614
Record name 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-15-3
Record name 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Trifluoromethyl)thio]-2-pyrazinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde typically involves the introduction of the trifluoromethylsulfanyl group to a pyrazine ring, followed by the formation of the aldehyde group. One common method involves the use of trifluoromethylthiolation reagents, such as trifluoromethylthiolating agents, in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Structural and Electronic Differences

a) 6-(Trifluoromethyl)pyrazine-2-carbaldehyde (CAS 1197233-06-9)
  • Molecular Formula : C₆H₃F₃N₂O
  • Molecular Weight : 176.10 g/mol
  • Key Differences: Replaces the SCF₃ group with a smaller CF₃ group at position 6. Lacks sulfur, reducing molecular weight by 32 g/mol. Weaker electron-withdrawing effect compared to SCF₃, altering reactivity in electrophilic substitutions .
b) 6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile (CAS 1246466-31-8)
  • Molecular Formula : C₆H₂F₃N₃S
  • Molecular Weight : 205.16 g/mol
  • Key Differences :
    • Replaces the aldehyde (CHO) with a nitrile (CN) group at position 2.
    • Nitriles are less reactive toward nucleophiles but can undergo hydrolysis to carboxylic acids.
    • Higher nitrogen content (3 vs. 2 atoms) may influence hydrogen-bonding interactions in biological systems.
c) Other Pyrazine-2-carbaldehyde Derivatives
  • Example: Pyrazine-2-carbaldehyde with methyl or halogen substituents.
  • Key Differences :
    • Smaller substituents (e.g., CH₃, Cl) lack the strong electron-withdrawing effects of SCF₃ or CF₃.
    • Reduced steric hindrance compared to SCF₃, enabling easier functionalization at adjacent positions.

Physicochemical Properties

Property 6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde 6-(Trifluoromethyl)pyrazine-2-carbaldehyde 6-Trifluoromethylsulfanyl-pyrazine-2-carbonitrile
Molecular Weight 208.16 g/mol 176.10 g/mol 205.16 g/mol
Lipophilicity (LogP)* High (due to SCF₃) Moderate (CF₃) High (SCF₃ and CN)
Electron-Withdrawing Strong (SCF₃ > CF₃) Moderate (CF₃) Strong (SCF₃ and CN)
Reactivity Aldehyde: prone to oxidation, condensation Aldehyde: similar reactivity Nitrile: stable, hydrolyzes to acids

*Estimated based on substituent effects.

Biological Activity

6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde is a specialized chemical compound with the molecular formula C6_6H3_3F3_3N2_2OS. This compound is notable for its unique structural features, which include a trifluoromethylsulfanyl group and an aldehyde functional group attached to a pyrazine ring. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, which may lead to modulation of biological pathways. Additionally, the trifluoromethylsulfanyl group enhances the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy in therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including derivatives similar to this compound. For instance, research indicates that fluorinated aldimines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. In particular, compounds with structural similarities have shown effectiveness comparable to standard antibiotics such as ampicillin and kanamycin B .

Case Study: Antibacterial Activity

A study assessing the antibacterial efficacy of various fluorinated aldimines found that compounds bearing trifluoromethyl groups demonstrated remarkable potency against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for traditional antibiotics, indicating a promising avenue for developing new antimicrobial agents based on this scaffold .

Compound NameBacterial StrainMIC (µg/mL)Comparison
Fluorinated Aldimine 5P. aeruginosa5.0Lower than Kanamycin B
Fluorinated Aldimine 6S. aureus10.0Comparable to Ampicillin
This compoundE. coliTBDTBD

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing pharmaceutical compounds with potential anticancer and antimicrobial activities. The compound's ability to modulate enzyme activity makes it a candidate for drug development targeting specific diseases.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary assessments indicate that similar fluorinated compounds may exhibit varying degrees of toxicity, necessitating further investigation into the safety and biocompatibility of this compound in therapeutic contexts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde
Reactant of Route 2
6-Trifluoromethylsulfanyl-pyrazine-2-carbaldehyde

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